Preliminary research also suggests potential benefits of corylin in various other areas, including:
Corylin is a flavonoid compound primarily derived from the seeds of Psoralea corylifolia, a plant belonging to the Fabaceae family. Its chemical structure is characterized by the formula C20H16O4, and it features a distinct arrangement of aromatic rings and hydroxyl groups, which contribute to its biological activities. Corylin has garnered attention for its diverse therapeutic properties, including anti-inflammatory, antioxidant, and anticancer effects, making it a significant subject of research in medicinal chemistry and pharmacology .
Corylin exhibits a range of biological activities:
Corylin can be synthesized through several methods:
Corylin has various applications across different fields:
Studies have demonstrated that corylin interacts with several biological molecules:
Corylin shares structural similarities with several other flavonoids. Here are some notable comparisons:
Compound | Structure Similarity | Biological Activity | Unique Features |
---|---|---|---|
Neobavaisoflavone | Similar skeleton | Antioxidant | Less abundant than corylin |
Daidzein | Isoflavone | Anticancer | Primarily found in soy products |
Genistein | Isoflavone | Antioxidant, anti-inflammatory | Stronger estrogenic effects |
Corylin is unique due to its pronounced effects on lifespan extension and specific interactions with cellular pathways that differentiate it from these similar compounds .
Corylin possesses the molecular formula C20H16O4, corresponding to a molecular weight of 320.34 grams per mole [2] [5]. The exact mass of the compound is determined to be 320.104858 daltons [2] [9]. The structural framework of corylin is characterized by a bichromen system, featuring two interconnected benzopyran rings [3] [18].
The compound exhibits a complex three-dimensional arrangement consisting of a hydroxylated chromen-4-one core structure linked to a dimethylchromen moiety [3] [4]. The canonical SMILES notation for corylin is represented as: CC1(C=CC2=C(O1)C=CC(=C2)C3=COC4=C(C3=O)C=CC(=C4)O)C [3]. This structural representation reveals the presence of multiple aromatic rings, hydroxyl functionalities, and a ketone group within the molecular framework.
The systematic International Union of Pure and Applied Chemistry name for corylin is 3-(2,2-dimethylchromen-6-yl)-7-hydroxychromen-4-one [3] [4]. Alternative nomenclature includes 7-Hydroxy-2',2'-dimethyl-2'H,4H-3,6'-bichromen-4-one, which emphasizes the bichromen structural motif [2] [9].
Corylin is classified within the flavonoid superfamily, specifically categorized as an isoflavone derivative [15] [17]. The compound belongs to the broader class of benzopyran compounds, characterized by the fusion of benzene and pyran rings [18]. Within the flavonoid classification system, corylin represents a unique structural variant that differs from classical isoflavones through its distinctive dimethylchromen substitution pattern [17] [20].
The Chemical Abstracts Service registry number for corylin is 53947-92-5, providing a unique identifier for this compound in chemical databases [2] [5]. The International Chemical Identifier key is PWAACAMQKVIVPZ-UHFFFAOYSA-N [3].
Corylin demonstrates distinct solubility characteristics across different solvent systems [5] [10]. The compound exhibits excellent solubility in dimethyl sulfoxide, with concentrations exceeding 100 milligrams per milliliter achievable, equivalent to approximately 312.17 millimolar solutions [5] [10]. In aqueous systems, corylin displays poor solubility, with concentrations remaining below 0.1 milligrams per milliliter, rendering it essentially insoluble in water [5].
The compound shows favorable solubility in various organic solvents including chloroform, dichloromethane, ethyl acetate, and acetone [2]. This solubility profile is consistent with the lipophilic nature of the compound, as indicated by its calculated logarithm of the partition coefficient value of 4.45 [2] [9].
The topological polar surface area of corylin is calculated to be 59.67 square angstroms [2] [9]. This value falls within the range associated with compounds capable of crossing biological membranes, though it approaches the threshold for blood-brain barrier penetration [21] [22].
Experimental determination of corylin's melting point has established a range of 238-239 degrees Celsius [39]. This measurement was conducted using acetone and hexane as solvents during the crystallization process [39]. The relatively high melting point reflects the compound's stable crystalline structure and extensive intermolecular interactions.
The predicted boiling point of corylin is calculated to be 527.4 ± 50.0 degrees Celsius at standard atmospheric pressure of 760 millimeters of mercury [2] [9]. This elevated boiling point is characteristic of compounds with extended aromatic systems and multiple hydrogen bonding sites [27].
Additional thermal properties include a flash point of 193.1 ± 23.6 degrees Celsius [2] [9]. The vapor pressure at 25 degrees Celsius is extremely low, measured at 0.0 ± 1.4 millimeters of mercury, indicating minimal volatility under ambient conditions [2] [9].
Property | Value | Units | Reference |
---|---|---|---|
Melting Point | 238-239 | °C | [39] |
Boiling Point | 527.4 ± 50.0 | °C | [2] [9] |
Flash Point | 193.1 ± 23.6 | °C | [2] [9] |
Vapor Pressure (25°C) | 0.0 ± 1.4 | mmHg | [2] [9] |
The spectroscopic properties of corylin provide detailed insights into its molecular structure and electronic characteristics [15] [17]. Nuclear magnetic resonance spectroscopy reveals distinct chemical shift patterns consistent with the bichromen framework [29] [32].
In proton nuclear magnetic resonance spectroscopy, corylin exhibits characteristic aromatic proton signals in the 6.5-8.0 parts per million region [29] [31]. The aromatic protons display complex splitting patterns reflecting the multiple ring systems and their electronic environments [30] [31]. The dimethyl groups attached to the chromen ring system appear as singlets in the aliphatic region, typically around 1.5-1.8 parts per million [29].
Carbon-13 nuclear magnetic resonance spectroscopy of corylin shows signals distributed across several distinct regions [32]. The carbonyl carbon appears in the characteristic ketone region around 190-200 parts per million [32]. Aromatic carbons are observed in the 125-150 parts per million range, with quaternary carbons appearing at the downfield edge of this region [32]. The dimethyl carbons of the chromen system resonate in the aliphatic region around 25-30 parts per million [32].
Infrared spectroscopy of corylin reveals several characteristic absorption bands [33]. The hydroxyl group stretching vibration appears as a broad absorption around 3300-3500 wavenumbers [13] [33]. The carbonyl stretching frequency is observed near 1670-1680 wavenumbers, slightly lower than typical ketones due to conjugation with the aromatic system [33]. Aromatic carbon-carbon stretching vibrations appear in the 1500-1650 wavenumber region [13].
Ultraviolet-visible spectroscopy demonstrates that corylin absorbs strongly in the ultraviolet region, with absorption extending into the visible range [19] [34]. The compound exhibits characteristic absorption bands associated with π-π* transitions in the conjugated aromatic system [19]. The maximum absorption wavelength typically occurs around 280-320 nanometers, consistent with extended conjugation in flavonoid systems [34].
Mass spectrometry of corylin produces a molecular ion peak at mass-to-charge ratio 320, corresponding to the molecular weight [35]. Fragmentation patterns typically involve loss of the dimethyl groups and cleavage of the bichromen linkage [14] [35]. Common fragment ions are observed at mass-to-charge ratios corresponding to the individual chromen units [35].
Spectroscopic Technique | Key Characteristics | Wavenumber/Chemical Shift | Reference |
---|---|---|---|
Infrared | Hydroxyl stretch | 3300-3500 cm⁻¹ | [13] [33] |
Infrared | Carbonyl stretch | 1670-1680 cm⁻¹ | [33] |
Proton Nuclear Magnetic Resonance | Aromatic protons | 6.5-8.0 ppm | [29] [31] |
Carbon-13 Nuclear Magnetic Resonance | Carbonyl carbon | 190-200 ppm | [32] |
Ultraviolet-Visible | Maximum absorption | 280-320 nm | [19] [34] |
Mass Spectrometry | Molecular ion | m/z 320 | [35] |
Corylin exhibits significant structural relationships with other members of the flavonoid family, particularly within the isoflavone subclass [15] [17]. The compound shares fundamental structural features with classical isoflavones such as genistein and daidzein, including the characteristic 3-phenylchromen-4-one backbone [38] [41].
The most closely related compound to corylin is neobavaisoflavone, which shares the same basic molecular skeleton with minor structural variations [15] [17]. Both compounds are isolated from Psoralea corylifolia and exhibit similar biological activities [36]. Neobavaisoflavone differs from corylin primarily in the substitution pattern on the aromatic rings, leading to subtle differences in their physicochemical properties [36] [37].
Comparison with genistein reveals both similarities and distinctions in structural architecture [38] [41]. While both compounds belong to the isoflavone class, corylin possesses the unique dimethylchromen moiety that distinguishes it from the simpler hydroxylation pattern found in genistein [38]. This structural difference contributes to variations in their biological activities and pharmacological profiles [7] [41].
Daidzein represents another structurally related isoflavone that shares the core chromen-4-one framework with corylin [38]. However, daidzein lacks the bichromen system characteristic of corylin, resulting in a simpler molecular architecture [38]. The additional ring system in corylin contributes to its enhanced lipophilicity and altered membrane interaction properties compared to daidzein [41].
Within the broader flavonoid classification, corylin exhibits structural features that align it with the benzopyran family of compounds [18] [20]. The benzopyran scaffold is fundamental to many natural products and provides the structural foundation for diverse biological activities [18]. Corylin's unique bichromen architecture represents a specialized variant within this structural class [18].
The hydroxylation pattern in corylin follows the characteristic flavonoid arrangement, with hydroxyl groups positioned to participate in hydrogen bonding and electronic interactions [40]. This hydroxylation pattern contributes to the compound's antioxidant potential and influences its interaction with biological targets [40].
Compound | Structural Class | Key Differences from Corylin | Molecular Formula | Reference |
---|---|---|---|---|
Neobavaisoflavone | Isoflavone | Minor aromatic substitutions | C20H16O4 | [15] [36] |
Genistein | Isoflavone | Simple hydroxylation pattern | C15H10O5 | [38] [41] |
Daidzein | Isoflavone | Lacks bichromen system | C15H10O4 | [38] [41] |
Bavachin | Isoflavone | Different prenylation pattern | C20H18O4 | [37] |